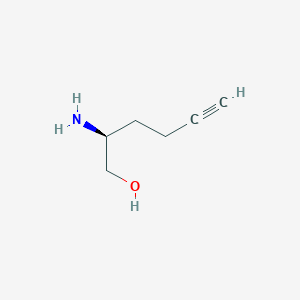![molecular formula C12H10BNO3 B15051669 (2-Methylbenzofuro[2,3-b]pyridin-8-yl)boronic acid](/img/structure/B15051669.png)
(2-Methylbenzofuro[2,3-b]pyridin-8-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methylbenzofuro[2,3-b]pyridin-8-yl)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structure and reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and a boronic acid . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide.
Industrial Production Methods
While specific industrial production methods for (2-Methylbenzofuro[2,3-b]pyridin-8-yl)boronic acid are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
(2-Methylbenzofuro[2,3-b]pyridin-8-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions can produce a wide range of derivatives with different functional groups attached to the benzofuran-pyridine core.
Aplicaciones Científicas De Investigación
(2-Methylbenzofuro[2,3-b]pyridin-8-yl)boronic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.
Biology: The compound can be utilized in the development of boron-containing drugs and as a probe for studying biological processes involving boron.
Industry: In the industrial sector, the compound can be employed in the production of advanced materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism by which (2-Methylbenzofuro[2,3-b]pyridin-8-yl)boronic acid exerts its effects involves the interaction of the boronic acid group with specific molecular targets. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, which can modulate the activity of enzymes and other proteins. The benzofuran-pyridine core may also interact with biological targets through non-covalent interactions, contributing to the compound’s overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
3-Pyridinylboronic acid: Another boronic acid derivative with a pyridine ring, used in similar cross-coupling reactions.
2-Methylbenzofuro[2,3-b]pyridin-8-yl trifluoromethanesulfonate: A related compound with a trifluoromethanesulfonate group instead of a boronic acid group.
Uniqueness
(2-Methylbenzofuro[2,3-b]pyridin-8-yl)boronic acid is unique due to its specific combination of a benzofuran-pyridine core and a boronic acid group. This structure imparts distinct reactivity and potential applications that are not shared by other similar compounds. The presence of the boronic acid group allows for versatile chemical transformations, while the fused ring system provides stability and specific binding properties.
Propiedades
Fórmula molecular |
C12H10BNO3 |
|---|---|
Peso molecular |
227.03 g/mol |
Nombre IUPAC |
(2-methyl-[1]benzofuro[2,3-b]pyridin-8-yl)boronic acid |
InChI |
InChI=1S/C12H10BNO3/c1-7-5-6-9-8-3-2-4-10(13(15)16)11(8)17-12(9)14-7/h2-6,15-16H,1H3 |
Clave InChI |
RMKGKPOLEPQKRS-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C2C(=CC=C1)C3=C(O2)N=C(C=C3)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



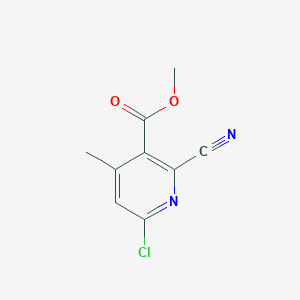
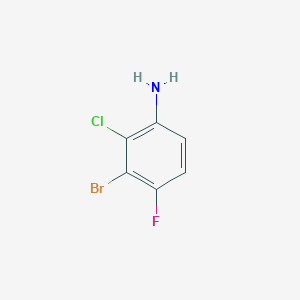
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B15051615.png)
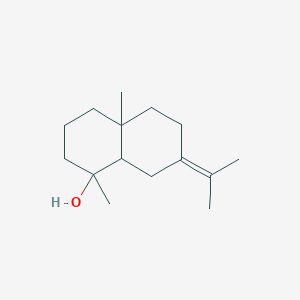
![[(E)-[1-(naphthalen-1-yl)ethylidene]amino]urea](/img/structure/B15051632.png)
![[3-(Cyanomethoxy)-4-methoxyphenyl]boronic acid](/img/structure/B15051643.png)
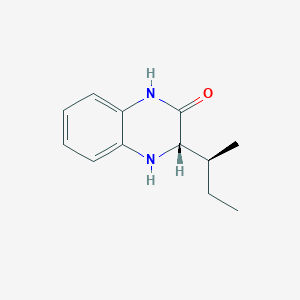
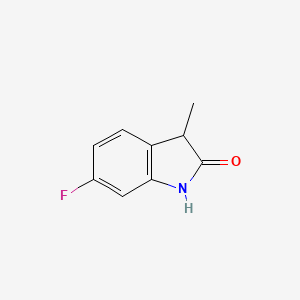
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B15051653.png)
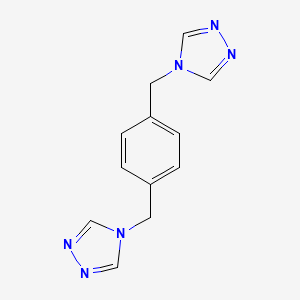
![6-Azido-2-(2-hydroxyethyl)-1h-benzo[de]isoquinoline-1,3(2h)-dione](/img/structure/B15051662.png)

